
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone
Overview
Description
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone is a fluorinated organic compound with the chemical formula C4ClF7O3S. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone typically involves the reaction of chlorotetrafluoroethylene with trifluoroethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality. The final product is purified through distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromotetrafluoroethyl)trifluoroethanesultone
- 1-(2-Iodotetrafluoroethyl)trifluoroethanesultone
- 1-(2-Fluorotetrafluoroethyl)trifluoroethanesultone
Uniqueness
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties. These properties include high reactivity in nucleophilic substitution reactions and stability under various conditions, making it valuable for specific applications .
Biological Activity
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone, with CAS number 108858-09-9, is a sulfonic acid derivative that has garnered attention in various fields of research, particularly in chemistry and biology. This compound's unique structure imparts distinct biological activities that are being explored for potential applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is CClFOS. It features a trifluoromethyl group and a sulfonate moiety, contributing to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Weight | 222.56 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Numerous studies have investigated the biological effects of this compound. Below are key findings from recent research:
- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
- Cytotoxic Effects : Research indicated that the compound displays cytotoxicity in cancer cell lines, prompting further investigation into its use as an anticancer drug .
- Mechanistic Studies : Detailed mechanistic studies have revealed that the compound alters the activity of specific enzymes involved in oxidative stress response, indicating its role in modulating cellular defense mechanisms .
Table 2: Summary of Biological Activities
Applications in Research and Industry
Given its biological properties, this compound is being explored for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and cellular responses.
Properties
IUPAC Name |
3-(2-chloro-1,1,2,2-tetrafluoroethyl)-3,4,4-trifluorooxathietane 2,2-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7O3S/c5-3(9,10)1(6,7)2(8)4(11,12)15-16(2,13)14 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFUBCBUJHLGGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(F)(F)Cl)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.